molecular formula C7H10O2 B14261875 Benzene, methoxy-, monohydrate CAS No. 187404-56-4

Benzene, methoxy-, monohydrate

Cat. No.: B14261875
CAS No.: 187404-56-4
M. Wt: 126.15 g/mol
InChI Key: ACPMBFXZRAOHTI-UHFFFAOYSA-N
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Description

Benzene, methoxy-, monohydrate, also known as methoxybenzene monohydrate, is an organic compound with the molecular formula C7H10O2. It is a derivative of benzene where a methoxy group (-OCH3) is attached to the benzene ring, and it is hydrated with one molecule of water. This compound is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxybenzene monohydrate can be synthesized through the methylation of phenol (hydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures. The general reaction is as follows:

C6H5OH+CH3IC6H5OCH3+HIC6H5OH + CH3I \rightarrow C6H5OCH3 + HI C6H5OH+CH3I→C6H5OCH3+HI

Industrial Production Methods

On an industrial scale, methoxybenzene monohydrate is produced through the Williamson ether synthesis. In this method, sodium phenoxide is reacted with methyl chloride or dimethyl sulfate to produce methoxybenzene, which is then hydrated to form methoxybenzene monohydrate. The reaction conditions involve heating the reactants under reflux in the presence of a suitable solvent.

Chemical Reactions Analysis

Types of Reactions

Methoxybenzene monohydrate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common electrophiles include bromine, chlorine, and nitronium ions.

    Oxidation: Methoxybenzene can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form methoxycyclohexane derivatives.

Common Reagents and Conditions

    Bromination: Methoxybenzene reacts rapidly with bromine in the presence of a catalyst such as iron(III) bromide to form para-bromomethoxybenzene.

    Nitration: Methoxybenzene can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitromethoxybenzene.

    Oxidation: Potassium permanganate or chromic acid can be used to oxidize methoxybenzene to form quinones.

Major Products Formed

    Para-bromomethoxybenzene: Formed from bromination.

    Nitromethoxybenzene: Formed from nitration.

    Quinones: Formed from oxidation.

Scientific Research Applications

Methoxybenzene monohydrate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other aromatic compounds.

    Biology: Utilized in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Employed in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of methoxybenzene monohydrate involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. This increases the reactivity of the benzene ring towards electrophiles, leading to the formation of substituted products.

Comparison with Similar Compounds

Similar Compounds

    Phenol (hydroxybenzene): Similar structure but with a hydroxyl group instead of a methoxy group.

    Anisole (methoxybenzene): Similar structure but without the hydration.

    Toluene (methylbenzene): Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

Methoxybenzene monohydrate is unique due to the presence of both a methoxy group and a water molecule in its structure. This combination imparts distinct chemical properties and reactivity compared to other benzene derivatives. The hydration can influence the solubility and reactivity of the compound in various chemical reactions.

Properties

CAS No.

187404-56-4

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

anisole;hydrate

InChI

InChI=1S/C7H8O.H2O/c1-8-7-5-3-2-4-6-7;/h2-6H,1H3;1H2

InChI Key

ACPMBFXZRAOHTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1.O

Origin of Product

United States

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